molecular formula C13H12BrN3 B11813808 4-(4-Bromophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine

4-(4-Bromophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine

Cat. No.: B11813808
M. Wt: 290.16 g/mol
InChI Key: XLUQHOHMOWHFGI-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine is a synthetic organic compound characterized by the presence of a bromophenyl group, a methyl group, and a propynyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine typically involves multi-step organic reactions. One common method involves the reaction of 4-bromobenzaldehyde with propargylamine to form an intermediate, which is then subjected to cyclization with methyl isocyanide to yield the desired imidazole derivative. The reaction conditions often require the use of catalysts such as copper(I) iodide and bases like potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Catalysts: Copper(I) iodide, palladium catalysts.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield new imidazole derivatives with different functional groups, while cycloaddition reactions can result in the formation of fused ring systems .

Scientific Research Applications

4-(4-Bromophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenyl)(prop-2-yn-1-yl)sulfane
  • 4-Methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide
  • 1-(Prop-2-yn-1-yloxy)-4-propylbenzene
  • 1-Nitro-4-(prop-2-yn-1-yloxy)benzene

Uniqueness

Compared to similar compounds, 4-(4-Bromophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine is unique due to the presence of the imidazole ring, which imparts distinct electronic and steric properties. This uniqueness allows it to interact with different molecular targets and exhibit a broader range of biological activities .

Properties

Molecular Formula

C13H12BrN3

Molecular Weight

290.16 g/mol

IUPAC Name

5-(4-bromophenyl)-2-methyl-3-prop-2-ynylimidazol-4-amine

InChI

InChI=1S/C13H12BrN3/c1-3-8-17-9(2)16-12(13(17)15)10-4-6-11(14)7-5-10/h1,4-7H,8,15H2,2H3

InChI Key

XLUQHOHMOWHFGI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1CC#C)N)C2=CC=C(C=C2)Br

Origin of Product

United States

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